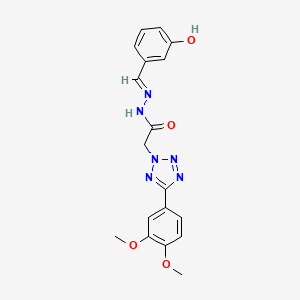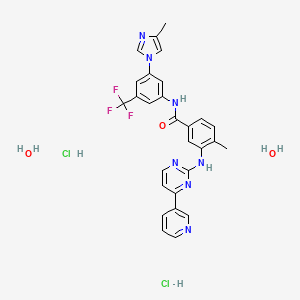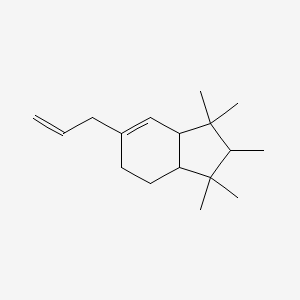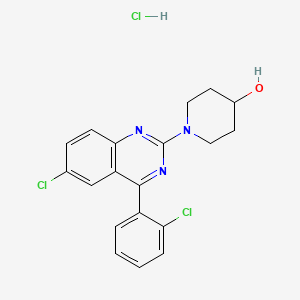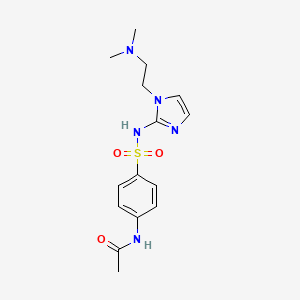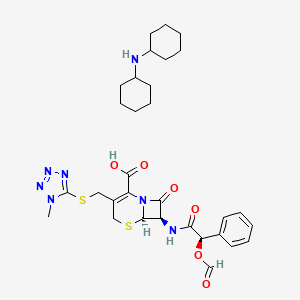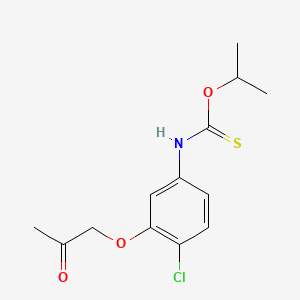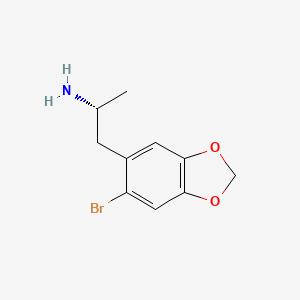
2-Bromo-4,5-methylenedioxyamphetamine, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,5-Methylenedioxyamphetamine . This compound is a derivative of amphetamine and features a bromine atom attached to the benzodioxole ring. It is known for its psychoactive properties and has been studied for its potential effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-Methylenedioxyamphetamine typically involves the bromination of 4,5-Methylenedioxyamphetamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzodioxole ring. The process involves:
Starting Material: 4,5-Methylenedioxyamphetamine.
Reagent: Bromine or a brominating agent such as N-Bromosuccinimide.
Solvent: An appropriate solvent like dichloromethane.
Reaction Conditions: The reaction is typically conducted at low temperatures to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
Industrial production of 2-Bromo-4,5-Methylenedioxyamphetamine follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: To handle the increased volume of reactants.
Automated Systems: For precise control of reaction conditions.
Purification Steps: Including recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-Methylenedioxyamphetamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 4,5-Methylenedioxyamphetamine.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 4,5-Methylenedioxyamphetamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4,5-Methylenedioxyamphetamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other psychoactive compounds.
Biology: Studied for its effects on neurotransmitter systems in the brain.
Medicine: Investigated for potential therapeutic uses in treating certain neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-Methylenedioxyamphetamine involves its interaction with the central nervous system. It primarily targets:
Neurotransmitter Release: Promotes the release of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Receptor Binding: Binds to specific receptors in the brain, leading to altered neuronal activity.
Pathways Involved: Affects pathways related to mood, cognition, and perception.
Comparison with Similar Compounds
Similar Compounds
4,5-Methylenedioxyamphetamine: Lacks the bromine atom.
2-Chloro-4,5-Methylenedioxyamphetamine: Contains a chlorine atom instead of bromine.
2-Iodo-4,5-Methylenedioxyamphetamine: Contains an iodine atom instead of bromine.
Uniqueness
2-Bromo-4,5-Methylenedioxyamphetamine is unique due to the presence of the bromine atom, which influences its chemical reactivity and biological activity. The bromine atom can affect the compound’s ability to cross the blood-brain barrier and its interaction with various receptors.
Properties
CAS No. |
1030596-78-1 |
|---|---|
Molecular Formula |
C10H12BrNO2 |
Molecular Weight |
258.11 g/mol |
IUPAC Name |
(2R)-1-(6-bromo-1,3-benzodioxol-5-yl)propan-2-amine |
InChI |
InChI=1S/C10H12BrNO2/c1-6(12)2-7-3-9-10(4-8(7)11)14-5-13-9/h3-4,6H,2,5,12H2,1H3/t6-/m1/s1 |
InChI Key |
PHCFFGXVMHXBGD-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C=C1Br)OCO2)N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1Br)OCO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


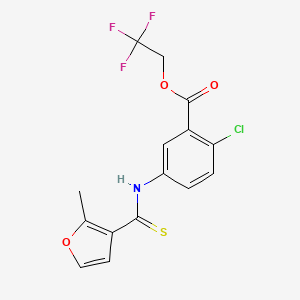
![4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B12772584.png)


![(4aS,6aR,6aR,6bR,8aR,12aR,14bS)-6a-[[(E)-3-[2-[[(E)-3-carboxyprop-2-enoyl]amino]-5-hydroxyphenyl]prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12772598.png)
